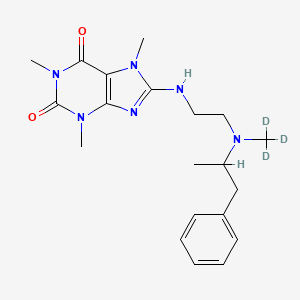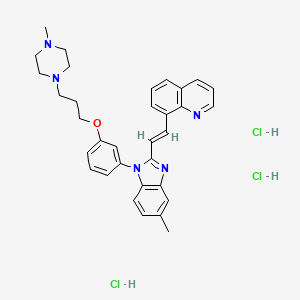
PDE10A-IN-2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PDE10A-IN-2 (hydrochloride) is a potent, highly selective, and orally active inhibitor of phosphodiesterase 10A (PDE10A). This compound has shown significant potential in scientific research, particularly in the fields of neurodegenerative diseases and pulmonary arterial hypertension. PDE10A-IN-2 (hydrochloride) has an IC50 value of 2.8 nanomolar, indicating its high efficacy in inhibiting PDE10A .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PDE10A-IN-2 (hydrochloride) involves multiple steps, starting from the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents under controlled conditions to form the core structure of the compound.
Functional group introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to obtain PDE10A-IN-2 (hydrochloride) in its pure form.
Industrial Production Methods
Industrial production of PDE10A-IN-2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to produce the compound in significant quantities.
Purification and quality control: The compound is purified using industrial-scale chromatography and recrystallization techniques. Quality control measures are implemented to ensure the purity and efficacy of the final product.
化学反応の分析
Types of Reactions
PDE10A-IN-2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert PDE10A-IN-2 (hydrochloride) into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of PDE10A-IN-2 (hydrochloride) with modified functional groups, which can be used for further research and development.
科学的研究の応用
PDE10A-IN-2 (hydrochloride) has a wide range of scientific research applications, including:
Neurodegenerative Diseases: The compound is used in research related to neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s diseases.
Pulmonary Arterial Hypertension: PDE10A-IN-2 (hydrochloride) is being investigated for its potential use in treating pulmonary arterial hypertension by modulating cyclic nucleotide levels.
Cognitive Functions: The compound is studied for its role in enhancing cognitive functions and synaptic plasticity by regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels.
作用機序
PDE10A-IN-2 (hydrochloride) exerts its effects by inhibiting the enzyme phosphodiesterase 10A (PDE10A). This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in neuronal activity, synaptic plasticity, and neurogenesis . The compound’s mechanism of action involves:
Inhibition of PDE10A: PDE10A-IN-2 (hydrochloride) binds to the active site of PDE10A, preventing the hydrolysis of cAMP and cGMP.
Activation of Signaling Pathways: The increased levels of cAMP and cGMP activate downstream signaling pathways, including protein kinase A (PKA) and cAMP response element-binding protein (CREB), leading to various cellular effects.
類似化合物との比較
PDE10A-IN-2 (hydrochloride) is compared with other similar compounds, highlighting its uniqueness:
Papaverine: A non-selective PDE inhibitor with broader applications but less specificity for PDE10A.
List of Similar Compounds
- TAK-063
- Papaverine
- MK-8189
PDE10A-IN-2 (hydrochloride) stands out due to its high selectivity and potency, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C33H38Cl3N5O |
|---|---|
分子量 |
627.0 g/mol |
IUPAC名 |
8-[(E)-2-[5-methyl-1-[3-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]benzimidazol-2-yl]ethenyl]quinoline;trihydrochloride |
InChI |
InChI=1S/C33H35N5O.3ClH/c1-25-12-14-31-30(23-25)35-32(15-13-27-8-3-7-26-9-5-16-34-33(26)27)38(31)28-10-4-11-29(24-28)39-22-6-17-37-20-18-36(2)19-21-37;;;/h3-5,7-16,23-24H,6,17-22H2,1-2H3;3*1H/b15-13+;;; |
InChIキー |
NBTVSKHCPZVYQO-UWAJBHSPSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)N(C(=N2)/C=C/C3=CC=CC4=C3N=CC=C4)C5=CC(=CC=C5)OCCCN6CCN(CC6)C.Cl.Cl.Cl |
正規SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C=CC3=CC=CC4=C3N=CC=C4)C5=CC(=CC=C5)OCCCN6CCN(CC6)C.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


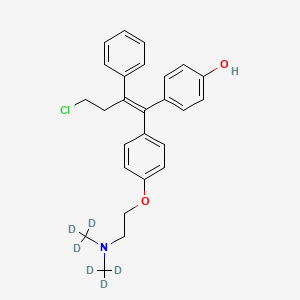
![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)
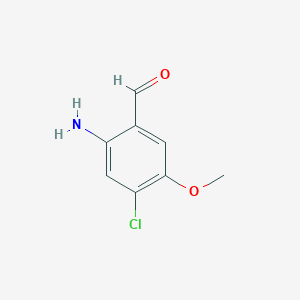
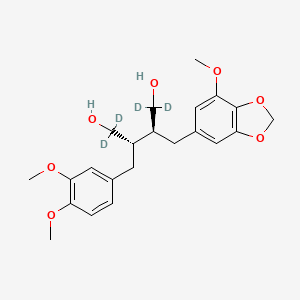
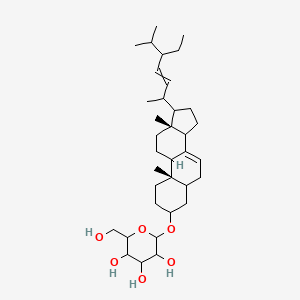
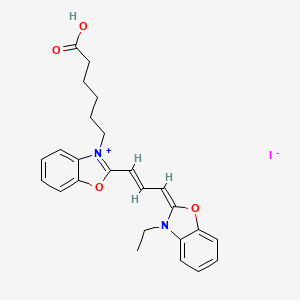
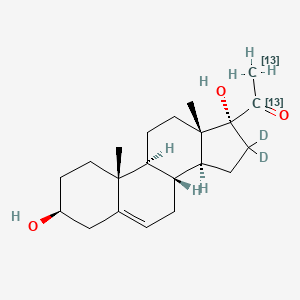
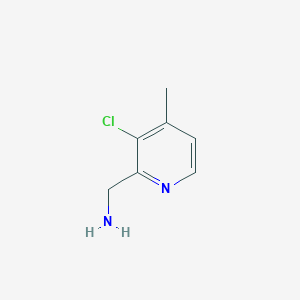




![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
